3-[(2-Thienylmethyl)amino]benzoic acid
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Overview
Description
3-[(2-Thienylmethyl)amino]benzoic acid is an organic compound with the molecular formula C12H11NO2S It is characterized by the presence of a benzoic acid moiety substituted with a thienylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Thienylmethyl)amino]benzoic acid typically involves the reaction of 2-thienylmethylamine with 3-chlorobenzoic acid under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Thienylmethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
3-[(2-Thienylmethyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Thienylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The thienylmethyl group can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)benzoic acid
- 3-(Aminomethyl)benzoic acid
- 3-(Thienylmethyl)benzoic acid
Uniqueness
3-[(2-Thienylmethyl)amino]benzoic acid is unique due to the presence of both a thienylmethyl group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(thiophen-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)9-3-1-4-10(7-9)13-8-11-5-2-6-16-11/h1-7,13H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPALFQBTRMEPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358964 |
Source
|
Record name | 3-[(2-thienylmethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-84-2 |
Source
|
Record name | 3-[(2-thienylmethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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